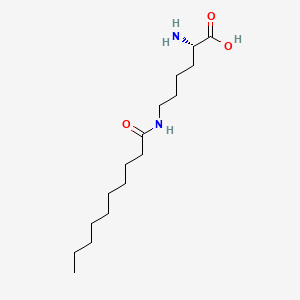

N6-(1-Oxodecyl)-L-lysine

Description

Contextualization of N6-(1-Oxodecyl)-L-lysine as a Lipidated Amino Acid Derivative

This compound is a chemically modified form of the essential amino acid L-lysine. Structurally, it is characterized by the covalent attachment of a decanoyl group, a 10-carbon fatty acid, to the epsilon-amino group (N6) of the lysine (B10760008) side chain. This modification categorizes this compound as a lipidated amino acid. nih.govyoutube.com The addition of the lipid moiety significantly alters the physicochemical properties of the parent amino acid, increasing its hydrophobicity. nih.gov This change in chemical nature has profound implications for how the molecule interacts with biological membranes and other proteins. nih.govontosight.ai

Lipidation is a form of post-translational modification (PTM) where lipid moieties are covalently attached to proteins. biopharmaspec.com This process can influence a protein's structure, stability, localization, and interactions with other molecules. nih.gov this compound represents a building block or a product of the degradation of larger proteins that have undergone this type of modification.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-6-(decanoylamino)hexanoic acid | nih.gov |

| Molecular Formula | C₁₆H₃₂N₂O₃ | nih.gov |

| Molecular Weight | 300.44 g/mol | nih.gov |

| Monoisotopic Mass | 300.24129289 Da | nih.gov |

| CAS Number | 59766-99-3 | nih.gov |

This table provides a summary of the key chemical identifiers and properties of this compound.

Overview of the Biological Significance of Lysine Acylation and Lipidation in Biological Systems

Lysine acylation, the process of adding an acyl group (like the decanoyl group in this compound) to a lysine residue, is a widespread and crucial post-translational modification. cancer.gov It plays a significant role in regulating a vast array of cellular processes. cancer.gov One of the most well-studied forms of lysine acylation is acetylation, which involves the addition of a two-carbon acetyl group. wikipedia.org

The biological consequences of lysine acylation are diverse and impactful:

Alteration of Protein Function: Acylation neutralizes the positive charge of the lysine side chain. youtube.comnih.gov This change can alter the protein's conformation, its interactions with negatively charged molecules like DNA, and its catalytic activity. nih.govyoutube.com

Regulation of Gene Expression: The acetylation and deacetylation of histones, proteins that package DNA into chromatin, is a key epigenetic mechanism. Acetylation of histone lysines generally loosens chromatin structure, making DNA more accessible for transcription and thereby activating gene expression. youtube.comtechnologynetworks.com

Modulation of Cellular Signaling: Lipidation acts as a molecular switch that can control protein localization and function. nih.gov By increasing a protein's affinity for cellular membranes, lipidation can recruit proteins to specific subcellular compartments, such as the plasma membrane or organelles, where they can participate in signaling cascades. nih.govcreative-proteomics.com

Metabolic Regulation: Lysine acylation is deeply intertwined with cellular metabolism. The acyl groups are derived from metabolic intermediates like acetyl-CoA, linking the metabolic state of the cell directly to the regulation of protein function. wikipedia.orgnih.gov This modification is observed in enzymes across central metabolic pathways, including glycolysis and the citric acid cycle. nih.govasm.org

Protein lipidation, a broader category that includes lysine fatty acylation, is essential for processes like membrane trafficking, protein secretion, and signal transduction. nih.gov The attachment of fatty acids, such as myristate or palmitate, to proteins can enhance their association with membranes and facilitate their interaction with other signaling molecules. creative-proteomics.comacs.org The dysregulation of these lipidation processes has been implicated in various diseases. nih.gov

Historical Perspectives and Early Discoveries in Lysine Modification Research

The field of post-translational modifications has a rich history, with the discovery of lysine modifications being a pivotal development. The first report of a covalent lipid modification to a protein dates back to 1951. nih.gov However, the specific study of lysine acetylation gained significant momentum later.

In 1964, Vincent Allfrey and his colleagues discovered the acetylation of lysine residues in histones. nih.govnih.gov This was a landmark finding that opened the door to understanding the role of PTMs in gene regulation. nih.gov Initially, research was heavily focused on the nucleus and the role of histone acetylation in controlling transcription. nih.gov

The discovery that other proteins besides histones could be acetylated expanded the known scope of this modification. For instance, tubulin was identified as the first acetylated cytoplasmic protein in 1985. nih.gov This finding indicated that lysine acetylation was not confined to the nucleus and played a broader role in cellular function.

Advances in technologies, particularly mass spectrometry, have been instrumental in identifying thousands of acetylated proteins in virtually every cellular compartment. nih.govnih.govresearchgate.net These technological leaps have revealed a vast landscape of different acyl modifications on lysine residues, including propionylation, succinylation, and the long-chain fatty acylations exemplified by this compound. cancer.gov This ongoing research continues to unveil the complexity and importance of lysine acylation and lipidation in biology. researchgate.net

Structure

3D Structure

Properties

CAS No. |

59766-99-3 |

|---|---|

Molecular Formula |

C16H32N2O3 |

Molecular Weight |

300.44 g/mol |

IUPAC Name |

(2S)-2-amino-6-(decanoylamino)hexanoic acid |

InChI |

InChI=1S/C16H32N2O3/c1-2-3-4-5-6-7-8-12-15(19)18-13-10-9-11-14(17)16(20)21/h14H,2-13,17H2,1H3,(H,18,19)(H,20,21)/t14-/m0/s1 |

InChI Key |

JVGQYGXDASKPJW-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCCC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Biochemical and Molecular Mechanisms of N6 1 Oxodecyl L Lysine Metabolism and Function

Enzymatic Pathways Governing N6-(1-Oxodecyl)-L-lysine Synthesis and Degradation

The cellular levels of this compound are precisely controlled by the balanced activities of enzymes that catalyze its formation (acylation) and breakdown (deacylation). These enzymatic processes ensure that lysine (B10760008) decanoylation occurs on appropriate protein substrates at the correct time and place, integrating cellular metabolic status with protein function.

The enzymes that catalyze the transfer of an acyl group from a donor molecule, typically an acyl-coenzyme A (acyl-CoA), to the ε-amino group of a lysine residue are known as lysine acyltransferases (KATs). While lysine acetylation is the most studied of these modifications, with well-characterized acetyltransferase enzymes (KATs), the specific transferases for longer-chain fatty acyl groups like the decanoyl group are less defined. frontiersin.org For many proteins found to be endogenously modified by fatty acylation, the specific acyltransferases responsible have not yet been identified. frontiersin.org

However, research suggests that some known lysine acetyltransferases may exhibit broader substrate specificity. acs.orgnih.gov Families of acyltransferases, such as the GCN5-related N-acetyltransferases (GNAT) and the p300/CBP family, are major writers of lysine acylation marks. nih.govnih.gov It is plausible that certain members of these families can utilize decanoyl-CoA as a substrate, in addition to acetyl-CoA and other short-chain acyl-CoAs. For instance, the mitochondrial-localized GCN5L1 has been identified as a key enzyme for protein acetylation within the mitochondria, a major site of fatty acid metabolism. jianhaidulab.com The potential for these enzymes to catalyze decanoylation is an active area of investigation, aiming to identify the specific "writers" of this modification.

The specificity of a lysine acyltransferase for a particular fatty acyl-CoA, such as decanoyl-CoA, is determined by the three-dimensional structure of its active site. The enzyme must accommodate both the lysine-containing protein substrate and the acyl-CoA donor.

Key factors influencing substrate recognition include:

Active Site Architecture: The size and hydrophobicity of the pocket that binds the acyl chain of the acyl-CoA molecule are critical. For instance, enzymes that catalyze long-chain fatty acylation, such as certain sirtuins which possess deacylase activity, have hydrophobic pockets in their active sites that can accommodate the lengthy acyl chains. researchgate.net It is hypothesized that acyltransferases with an affinity for decanoyl-CoA would possess a similarly shaped and sufficiently hydrophobic binding channel.

Kinetic Parameters: The affinity of an enzyme for its substrate is quantified by the Michaelis constant (Kₘ). Studies on the acyl-CoA specificity of the human lysine acetyltransferase KAT2A demonstrated a significantly higher Kₘ (lower affinity) for succinyl-CoA (45.1 μM) and malonyl-CoA (204 μM) compared to its preferred substrate, acetyl-CoA (5.90 μM). acs.org Similar kinetic analyses would be required to determine the Kₘ of putative decanoyltransferases for decanoyl-CoA, providing a quantitative measure of their substrate specificity.

The removal of the decanoyl group from a lysine residue is a hydrolysis reaction catalyzed by enzymes known as lysine deacylases. This process reverses the modification, restoring the positive charge of the lysine side chain and providing a mechanism for dynamic regulation. Two major families of enzymes are responsible for this activity: the zinc-dependent histone deacetylases (HDACs) and the NAD⁺-dependent sirtuins (SIRTs). frontiersin.org

Several members of these families have been shown to possess robust "defatty-acylase" activity.

Histone Deacetylase 11 (HDAC11): A member of the Class IV HDACs, HDAC11 has been identified as having a preference for removing long-chain fatty acyl groups from lysine residues. acs.org It can efficiently hydrolyze amide bonds formed by both decanoylation and myristoylation. acs.org

Sirtuins (SIRTs): These Class III deacetylases are notable for their NAD⁺-dependent mechanism. Several sirtuins have demonstrated the ability to remove fatty acyl groups. SIRT2 and SIRT6 contain hydrophobic pockets that allow them to process fatty-acylated substrates. researchgate.net Notably, the three mitochondrial sirtuins—SIRT3, SIRT4, and SIRT5—are all associated with de-decanoylase activity, highlighting the importance of this modification in mitochondrial biology. jianhaidulab.comnih.gov

The synthesis and degradation of this compound are intrinsically linked to the central metabolic pathways of the cell, particularly fatty acid and amino acid metabolism. frontiersin.orgscirp.org Acyl-CoA molecules are fundamental intermediates in the catabolism of fatty acids, glucose, and amino acids. nih.gov

The availability of decanoyl-CoA, the substrate for lysine decanoylation, is directly dependent on the pathways of fatty acid synthesis and β-oxidation. Increased flux through fatty acid metabolism can elevate the cellular pool of decanoyl-CoA, potentially increasing the rate of both enzymatic and non-enzymatic lysine decanoylation. tncbio.com This creates a direct link between the cell's lipid metabolic state and the regulation of protein function through acylation.

Non-Enzymatic Mechanisms of this compound Formation in Biological Environments

In addition to enzyme-catalyzed reactions, this compound can form spontaneously in certain biological contexts through a direct chemical reaction between a lysine residue and a reactive acyl donor.

Non-enzymatic lysine acylation is driven by the chemical reactivity of acyl-CoA thioesters. nih.gov The formation of the stable amide bond in this compound from the more labile thioester of decanoyl-CoA is a thermodynamically favorable reaction. frontiersin.org

Several factors influence the rate of this spontaneous reaction:

High Acyl-CoA Concentration: A high local concentration of decanoyl-CoA increases the probability of a reactive encounter with a protein's lysine residue. nih.gov

Alkaline pH: The reaction mechanism requires the deprotonation of the lysine's ε-amino group (pKa ≈ 10.5) to make it a potent nucleophile. nih.gov Environments with a pH approaching this pKa will have a higher fraction of deprotonated, reactive lysines.

Protein Microenvironment: The local environment of a specific lysine residue on a protein's surface can influence its pKa and accessibility, making some lysines more susceptible to non-enzymatic acylation than others.

These conditions are particularly prevalent within the mitochondrial matrix, which has a relatively alkaline pH of approximately 8.0 and can accumulate high concentrations of acyl-CoAs from fatty acid oxidation. nih.govnih.gov Consequently, non-enzymatic acylation is considered a major pathway for lysine modification in mitochondria. nih.gov

Kinetically, non-enzymatic acylation is generally a slow chemical reaction. uni-halle.de For example, second-order rate constants measured for non-enzymatic protein acetylation by acetyl-CoA are in the range of 0.8-978 x 10⁻⁵ M⁻¹s⁻¹. uni-halle.de While specific rates for decanoyl-CoA are not as well-documented, the reaction provides a mechanism for the gradual accumulation of lysine acylation, directly reflecting the metabolic state over time.

Role of Reactive Lipid Species in Non-Enzymatic Modification

The formation of this compound and similar modifications can occur through non-enzymatic pathways involving reactive lipid species (RLS). These electrophilic molecules, generated from both enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids, can react with nucleophilic residues on proteins, such as lysine, cysteine, and histidine. researchgate.netresearchgate.net This process, known as lipoxidation, leads to the formation of various covalent adducts, altering protein structure and function. portlandpress.com

The reaction between RLS and the ε-amino group of lysine residues is a key mechanism in the non-enzymatic formation of acylated lysine derivatives. portlandpress.com This can have a range of downstream effects, from loss of enzymatic activity to the formation of protein aggregates that can disrupt cellular processes. portlandpress.com

This compound as a Post-Translational Modification

Post-translational modifications are critical for expanding the functional diversity of the proteome. nih.gov Acylation of lysine residues, including the attachment of a decanoyl group to form this compound, is a widespread and significant PTM. elsevierpure.comnih.gov This modification can profoundly impact protein behavior by altering its physical and chemical properties.

Substrate Specificity for Protein Acylation by this compound

The acylation of proteins is not a random event. While non-enzymatic modifications can occur, enzymatic processes often exhibit high substrate specificity. elsevierpure.com Lysine acetyltransferases (KATs), for example, are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to specific lysine residues on substrate proteins. nih.gov While research on specific acyltransferases for this compound is ongoing, the principles of substrate specificity observed in other acylation events likely apply. This specificity is crucial for the precise regulation of cellular pathways. A proteomics survey of lysine acetylation revealed that this modification targets a wide array of proteins with diverse functions, including a significant number of mitochondrial proteins. nih.gov

Table 1: Examples of Acyl-CoA Donors and Corresponding Lysine Modifications

| Acyl-CoA Donor | Resulting Lysine Acylation |

| Acetyl-CoA | Acetylation |

| Succinyl-CoA | Succinylation |

| Malonyl-CoA | Malonylation |

| Crotonyl-CoA | Crotonylation |

| β-hydroxybutyryl-CoA | β-hydroxybutyrylation |

| Lactyl-CoA | Lactylation |

| Myristoyl-CoA | Myristoylation |

| Palmitoyl-CoA | Palmitoylation |

| This table illustrates various acyl-CoA molecules that can serve as donors for the acylation of lysine residues on proteins, leading to a diverse range of post-translational modifications. nih.gov |

Stoichiometry and Site-Specific Nature of this compound Modification on Target Proteins

The extent and location of protein acylation are tightly controlled. The stoichiometry of a specific lysine modification refers to the proportion of a particular protein that is modified at a given site. nih.gov Studies on lysine acetylation have shown a wide distribution of stoichiometry, from less than 1% to over 90%. nih.gov This site-specific prevalence is critical for understanding the functional impact of the modification. nih.gov High-stoichiometry modifications are often found in proteins involved in central metabolism, transcription, and translation. nih.gov Determining the stoichiometry of this compound on its target proteins is essential for elucidating its precise biological roles.

Impact of this compound on Protein Structure and Conformational Dynamics

The addition of a decanoyl group to a lysine residue can significantly alter the local and global structure of a protein. The long, hydrophobic decanoyl chain can introduce new interactions and disrupt existing ones, leading to conformational changes. portlandpress.com For instance, the neutralization of the positive charge on the lysine side chain can have a profound impact on protein folding and stability. nih.gov

Modulation of Protein-Protein Interactions by this compound

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes. nih.govnih.gov Post-translational modifications, including lysine acylation, are key regulators of these interactions. nih.gov The addition of an this compound modification can either promote or inhibit PPIs.

The modification can create new binding surfaces or mask existing ones, thereby altering the affinity and specificity of protein interactions. rsc.org For example, the hydrophobic decanoyl chain could mediate interactions with hydrophobic pockets on other proteins. Conversely, the modification could sterically hinder the binding of an interacting partner. The modulation of PPIs by this compound is a critical mechanism by which this PTM can regulate cellular signaling and other protein-mediated events. nih.govresearchgate.net

Influence on Protein-Membrane Interactions and Subcellular Localization

The subcellular localization of a protein is crucial for its function. The addition of a hydrophobic moiety like a decanoyl group can significantly influence a protein's interaction with cellular membranes. The long aliphatic chain of this compound can insert into the lipid bilayer, anchoring the modified protein to the membrane.

This modification can drive the translocation of a protein from the cytosol to a membrane-bound compartment or stabilize its association with a membrane. Tryptophan residues, known for their role in anchoring proteins to membranes, provide a parallel example of how specific amino acids and their modifications can dictate protein localization. mdpi.com Therefore, this compound modification can serve as a signal for targeting proteins to specific subcellular locations, thereby controlling their access to substrates, interacting partners, and downstream signaling components.

Cellular and Physiological Roles of N6 1 Oxodecyl L Lysine and Its Derivatives

Role in Cellular Signaling Pathways

Lysine (B10760008) acylation is a dynamic and reversible PTM that plays a fundamental role in regulating a wide array of cellular processes. frontiersin.org By altering a protein's charge, conformation, and interaction potential, these modifications serve as molecular switches in complex signaling networks.

Integration of N6-(1-Oxodecyl)-L-lysine in Lipid-Mediated Signaling Cascades

The addition of a decoyl group, a medium-chain fatty acid, to a lysine residue introduces a significant lipidic character to the modified protein. This lipidation can directly influence how a protein interacts with cellular membranes and participates in lipid-mediated signaling events. The increased hydrophobicity can promote the association of the protein with the lipid bilayer of the plasma membrane, endoplasmic reticulum, or Golgi apparatus.

This membrane tethering is a common mechanism for recruiting signaling proteins to specific subcellular locations where they can interact with upstream activators and downstream effectors. For instance, many signaling proteins are recruited to lipid rafts, specialized membrane microdomains enriched in certain lipids and proteins, to initiate signaling cascades. While not directly studied for this compound, other forms of protein lipidation are known to be critical for the function of key signaling molecules. The principles of homeoviscous adaptation, where cells remodel their lipidome to maintain membrane properties, suggest that the incorporation of acylated proteins could be a part of organizing membrane processes. nih.gov

Crosstalk with Other Post-Translational Modifications

The epsilon-amino group of a lysine residue is a hotspot for a variety of competing PTMs, including acetylation, methylation, ubiquitination, and sumoylation. nih.govnih.gov The modification of a specific lysine residue by one type of PTM can preclude its modification by another, creating a basis for intricate regulatory crosstalk. nih.gov This interplay is essential for the fine-tuning of cellular processes like gene expression, DNA damage response, and metabolic regulation. cellsignal.com

The acylation of a lysine with a decoyl group would physically block other modifications at that same site. This can have significant functional consequences. For example:

Competition with Ubiquitination: If this compound modification occurs on a lysine residue that is normally a target for ubiquitination, it could protect the protein from proteasomal degradation, thereby increasing its stability and prolonging its signaling activity. cytoskeleton.com

Interplay with Phosphorylation: Signaling pathways often involve a cascade of phosphorylation events. Lysine acylation can influence these pathways indirectly. For example, the acetylation of kinase enzymes themselves can inhibit their activity, thereby reducing downstream phosphorylation. embopress.org It is plausible that this compound could have similar regulatory effects on kinases or phosphatases.

Modulating Reader Protein Binding: PTMs are recognized by specific protein domains known as "readers." For example, bromodomains recognize acetylated lysine. hmdb.ca The presence of a bulkier, more hydrophobic decoyl group instead of an acetyl group would likely alter the binding affinity of reader proteins, potentially recruiting a different set of interacting partners or preventing the binding of canonical readers, thus switching the functional output of the signaling pathway.

| PTM at Lysine Site | Potential Crosstalk with this compound | Functional Consequence |

| Ubiquitination | Competitive binding for the same lysine residue. | Acylation can prevent ubiquitination, leading to protein stabilization. cytoskeleton.com |

| Acetylation | Competitive binding for the same lysine residue. | Differential recruitment of "reader" proteins; decoylation may be regulated by similar enzymes (deacylases) as deacetylation. hmdb.ca |

| Methylation | Competitive binding for the same lysine residue. | Acylation can prevent methylation, altering epigenetic states if the target is a histone. cellsignal.com |

| Phosphorylation | Indirect regulation. | Acylation of a kinase or phosphatase could modulate its activity, affecting the phosphorylation state of other proteins. embopress.org |

| Sumoylation | Competitive binding for the same lysine residue. | Acylation may alter protein localization or protein-protein interactions typically mediated by SUMO. nih.gov |

Effects on Intracellular Protein Trafficking and Vesicle Dynamics

The attachment of a lipid moiety like a decoyl group can serve as a signal for intracellular protein sorting and trafficking. The increased hydrophobicity can influence a protein's affinity for the membranes of various organelles, directing its transport and localization.

Research on novel synthetic lysine-based lipids has shown that such modifications can create systems that accelerate intracellular transport and influence vesicular dynamics. researchgate.net These synthetic lipids, which mimic natural lipidation, can facilitate rapid internalization of cargo and interact with endocytic pathways. researchgate.net This suggests that the natural occurrence of modifications like this compound on proteins could play a role in:

Endosomal Sorting: Directing proteins through the endo-lysosomal pathway for signaling or degradation.

Vesicle Budding and Fusion: The insertion of the acyl chain into a membrane could alter local membrane curvature, potentially influencing the formation of transport vesicles from the Golgi or endoplasmic reticulum.

Protein Secretion: Affecting the packaging of proteins into secretory vesicles.

Contribution to Metabolic Regulation and Homeostasis

Lysine acylation is emerging as a key regulatory mechanism in metabolism, directly linking the cell's metabolic state (e.g., the availability of acyl-CoA molecules) to the function of metabolic enzymes.

Alterations in Metabolome Profiles Associated with this compound Levels

Metabolomic studies, which provide a snapshot of all small-molecule metabolites in a biological sample, have been instrumental in identifying novel acylated lysine derivatives and linking their levels to specific physiological or pathological states. For example, metabolomic profiling of COVID-19 patients revealed that levels of N6-acetyl-l-lysine were significantly higher in overweight-obese patients, suggesting a role in metabolic dysfunction. frontiersin.org Similarly, studies in mice have linked elevated plasma levels of N6,N6,N6-trimethyl-L-lysine to abnormalities in carnitine biosynthesis. nih.gov

While no studies have specifically reported on the metabolomic profile of this compound, it is expected that its levels would fluctuate in response to changes in the intracellular pool of its precursor, decanoyl-CoA. Elevated levels of this metabolite might be indicative of specific metabolic states or dysfunctions related to medium-chain fatty acid metabolism. Integrated proteomic and metabolomic studies have shown that different forms of dietary lysine can significantly affect the liver's metabolic processes, including amino acid metabolism and protein synthesis and degradation. frontiersin.org

| Lysine Derivative | Associated Metabolic Profile/Condition | Research Finding |

| N6-acetyl-L-lysine | Obesity in COVID-19 patients | Upregulated plasma levels were found in overweight-obese patients, linked to regulation of enzymes in fatty acid and glucose metabolism. frontiersin.org |

| N6,N6,N6-trimethyl-L-lysine | Abnormal carnitine biosynthesis | Plasma levels were significantly higher in metallothionein-deficient mice, which have a shorter lifespan. nih.gov |

| Lysine (general) | X-linked hypophosphatemia | Elevated serum lysine levels were identified as part of a distinct metabolic profile in patients. mdpi.com |

| Lysine (general) | Racial disparities in metabolism | Lysine metabolism was identified as a key differentiating biochemical subclass between Black and White participants in a health study. nih.gov |

Potential Linkages to Fatty Acid Metabolism and Energy Homeostasis

Lysine plays a well-established role in energy metabolism as a crucial precursor for the biosynthesis of carnitine. wikipedia.orgvinmec.com Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for their subsequent oxidation and energy production.

The modification of proteins with a fatty acyl group like decanoate (B1226879) represents a direct link between fatty acid metabolism and protein regulation. Lysine acylation, particularly acetylation, is known to regulate the activity of key enzymes involved in both glucose and lipid metabolism. frontiersin.orgmdpi.com This regulation can occur through:

Direct Enzyme Regulation: Acylation within the active site or at an allosteric site of a metabolic enzyme can directly enhance or inhibit its catalytic activity.

Metabolic Reprogramming: The methylation of histone lysine residues, influenced by metabolites, can epigenetically regulate the expression of genes involved in lipid metabolism. mdpi.com It is plausible that acylation could have similar effects.

Given that this compound is a fatty acylated amino acid, its presence on metabolic enzymes could serve as a sensor for the cellular status of medium-chain fatty acid metabolism, adjusting metabolic pathways to maintain energy homeostasis.

Role in Cellular Stress Responses and Adaptation Mechanisms

The acylation of lysine residues, including modifications like the one present in this compound, is increasingly recognized for its role in cellular stress responses. While direct studies on this compound are limited, the broader understanding of lysine acylation provides a framework for its potential functions. Lysine modifications can influence a cell's ability to adapt to various stressors. For instance, in weaning pigs, which experience significant dietary and environmental stress, the supplementation with lysine cell mass (a source of lysine and its derivatives) did not negatively impact diarrhea incidence, suggesting a potential role in mitigating stress responses in the gastrointestinal tract. mdpi.com Furthermore, amino acids and their derivatives are known to influence mental performance during stress-related tasks. medchemexpress.com

The cellular response to stress often involves the modulation of protein function and gene expression. The addition of acyl groups to lysine residues on proteins can alter their stability, localization, and enzymatic activity, thereby contributing to the cell's adaptive mechanisms. mdpi.com This is particularly relevant in the context of oxidative stress, where byproducts of cellular metabolism can lead to modifications of proteins and DNA. tandfonline.com The regulation of these modifications is crucial for maintaining cellular homeostasis under stressful conditions.

Involvement in Gene Expression and Epigenetic Mechanisms

The involvement of lysine acylation in gene expression is a well-established concept in molecular biology. These modifications are a key component of the epigenetic landscape, influencing how genes are turned on and off without altering the underlying DNA sequence. activemotif.com

Lysine acylation plays a critical role in modulating chromatin structure. researchgate.net Histones, the proteins around which DNA is wound, have tails rich in lysine residues that are common targets for post-translational modifications. wikipedia.org The addition of an acyl group, such as an acetyl group, neutralizes the positive charge of the lysine residue. embopress.org This charge neutralization weakens the electrostatic interaction between the histone tails and the negatively charged DNA backbone, leading to a more open and accessible chromatin structure. embopress.orgelifesciences.org This "relaxed" chromatin state allows transcription factors and RNA polymerase to access the DNA, thereby promoting gene transcription. embopress.orgwikipedia.org

Different types of histone lysine acylations can have distinct effects on chromatin dynamics and gene expression, linking the metabolic state of a cell to its transcriptional program. embopress.org For example, histone acetyltransferases (HATs) catalyze the addition of acetyl groups, while histone deacetylases (HDACs) remove them, creating a dynamic system for regulating chromatin accessibility and gene expression. mdpi.comnih.gov The interplay of these enzymes and the resulting histone modifications are fundamental to epigenetic regulation. nih.gov

| Modification | Enzyme Class | Effect on Chromatin | Impact on Transcription |

|---|---|---|---|

| Acetylation | Histone Acetyltransferases (HATs) | Opens chromatin structure | Activation |

| Deacetylation | Histone Deacetylases (HDACs) | Compacts chromatin structure | Repression |

| Methylation | Histone Methyltransferases (HMTs) | Can be activating or repressing | Variable |

| Demethylation | Histone Demethylases (HDMs) | Reverses methylation effects | Variable |

Beyond histones, the acylation of non-histone proteins, including transcription factors, is a crucial layer of gene expression regulation. mdpi.com Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription. wikipedia.org The acetylation of a transcription factor can modulate its activity in several ways. It can influence the factor's ability to bind to DNA, its subcellular localization, its stability, and its interaction with other proteins in the transcriptional machinery. mdpi.com

For example, in bacteria, the acetylation of the transcription factor RcsB at a specific lysine residue (Lys180) has been shown to inhibit its DNA-binding activity, demonstrating a direct mechanism by which lysine acylation can regulate gene expression. plos.org In eukaryotes, the interplay between acetylation and other post-translational modifications on transcription factors like STAT1 can fine-tune their activity and subsequent gene expression profiles in response to cellular signals. nih.gov This regulation is critical for a wide range of cellular processes, from immune responses to developmental pathways.

This compound in Model Organism Physiology

The study of this compound and related acylated lysines in model organisms provides valuable insights into their physiological roles.

In prokaryotes like Escherichia coli, lysine acylation is an important regulatory mechanism. The enzyme L-lysine N6-monooxygenase, for instance, is involved in the biosynthesis of the siderophore aerobactin (B1664392), which is crucial for iron uptake under iron-stressed conditions. uniprot.org Furthermore, studies have identified a substantial number of lactylated proteins in E. coli, suggesting that this form of lysine acylation is widespread and may have evolutionarily conserved functions, particularly in regulating DNA and RNA processes. frontiersin.org Research on bacterial transcription factors has demonstrated that reversible Nε-lysine acetylation can inhibit their DNA-binding activity, providing a clear example of how this modification regulates gene expression in bacteria. plos.org The investigation of specific lysine transporters, such as LysP in Pseudomonas aeruginosa, sheds light on how bacteria manage the uptake of lysine, which can be crucial for survival in extreme pH environments. biorxiv.org

| Organism | Protein/System | Function of Lysine/Lysine Derivative | Reference |

|---|---|---|---|

| Escherichia coli | L-lysine N6-monooxygenase (iucD) | N-hydroxylation of lysine for aerobactin biosynthesis. | uniprot.org |

| Escherichia coli | RcsB transcription factor | Acetylation inhibits DNA-binding activity. | plos.org |

| Pseudomonas aeruginosa | LysP transporter | Specific uptake of L-lysine for pH regulation. | biorxiv.org |

In eukaryotic cells, N6-acylated lysine derivatives and related compounds are instrumental in dissecting cellular processes. For instance, N-ε-propargyloxycarbonyl-L-lysine is an unnatural amino acid widely used for the bio-conjugation of fluorescent probes, enabling the study of proteins in various organisms, from E. coli to mammalian cells. medchemexpress.com The genetic encoding of N6-(((trimethylsilyl)methoxy)carbonyl)-L-lysine (TMSK) provides a site-specific NMR probe to study protein structure and function, including ligand binding and conformational changes. anu.edu.au

Cell-specific labeling techniques using lysine-precursor converting enzymes, such as lysine racemase, allow for the discrete proteomic labeling of different cell types in co-culture. nih.gov This has been crucial for studying cell-cell communication and signaling pathways. Furthermore, research on amyotrophic lateral sclerosis (ALS) cell models has investigated changes in L-lysine transport, indicating the relevance of this amino acid in neurodegenerative diseases. biomolther.org The study of lysine lactylation in eukaryotic cells has revealed its role in a variety of processes, including metabolism, neuronal development, and cellular reprogramming, highlighting the diverse functions of different lysine acyl modifications. frontiersin.org

Advanced Analytical Methodologies for N6 1 Oxodecyl L Lysine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of N6-(1-Oxodecyl)-L-lysine, providing the necessary separation from other structurally similar compounds and interfering substances present in biological samples. The choice of technique is dictated by the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative profiling or precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives. For this compound, which possesses different physicochemical properties than its parent amino acid, specific HPLC methods are adapted for optimal resolution and detection.

Reversed-phase HPLC (RP-HPLC) is the most common modality. However, due to the polar nature of the lysine (B10760008) backbone, retention on standard C18 columns can be challenging. researchgate.netsielc.com To overcome this, several strategies are employed. One approach is the use of ion-pairing agents in the mobile phase to enhance retention. Another widely used strategy is pre-column derivatization. mdpi.comnih.gov Derivatization serves two primary purposes: it increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns, and it introduces a chromophoric or fluorophoric tag, enabling sensitive UV or fluorescence detection. mdpi.comnih.gov Common derivatizing agents for amino groups include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC). mdpi.comnih.gov

The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comoup.com The gradient elution allows for the separation of compounds with a wide range of polarities. For instance, a method could start with a high aqueous content to retain polar compounds and gradually increase the organic solvent concentration to elute more hydrophobic species like this compound. oup.comnih.gov Detection is commonly performed using UV-Vis or fluorescence detectors, depending on the chosen derivatization agent. sielc.commdpi.com

Table 1: Representative HPLC Parameters for the Analysis of Acylated Lysine Derivatives

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 0.01 M Acetate Buffer, pH 5.0) | oup.com |

| Mobile Phase B | Acetonitrile or Methanol | sielc.comoup.com |

| Elution Mode | Gradient Elution | nih.gov |

| Flow Rate | 0.5 - 2.0 mL/min | nih.govoup.com |

| Detection | UV (e.g., 210-360 nm) or Fluorescence (depending on derivatization) | mdpi.comoup.com |

| Derivatization | Pre-column with agents like Dansyl Chloride or OPA to enhance detection and retention. | mdpi.com |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for comprehensive metabolite profiling, capable of separating and identifying hundreds of small molecules in a single run. researchgate.netnih.gov For non-volatile compounds like amino acids and their acylated derivatives, a crucial step is chemical derivatization to increase their volatility and thermal stability. nih.govchemrxiv.org

The derivatization process for this compound typically involves a two-step reaction. First, the carboxyl group is esterified (e.g., with methanolic HCl to form a methyl ester). Second, the amino groups are acylated (e.g., using an anhydride (B1165640) like pentafluoropropionic anhydride). nih.gov This procedure creates a derivative that is sufficiently volatile for GC analysis.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection and identification. nih.gov This approach allows for the simultaneous analysis of this compound alongside other amino acids, organic acids, and sugars, providing a broad snapshot of the metabolic state of a biological system. mdpi.commdpi.com

Table 2: General Workflow for GC-MS-Based Metabolite Profiling of N-Acylated Amino Acids

| Step | Description | Source |

|---|---|---|

| 1. Sample Extraction | Extraction of metabolites from biological material using a solvent system (e.g., methanol/water). | researchgate.net |

| 2. Derivatization | Two-step process: Esterification (e.g., methanolic HCl) followed by Acylation (e.g., pentafluoropropionic anhydride) to increase volatility. | nih.gov |

| 3. GC Separation | Injection into a GC system with a suitable column (e.g., DB-5ms) and a temperature-programmed oven for separation. | nih.gov |

| 4. MS Detection | Detection and fragmentation of eluted compounds using a mass spectrometer (typically with Electron Ionization - EI). | nih.gov |

| 5. Data Analysis | Peak identification by comparing retention times and mass spectra to reference libraries. Quantification using internal standards. | nih.gov |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool in the study of post-translational modifications, offering unparalleled sensitivity and specificity for the identification and quantification of modified biomolecules like this compound.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the targeted analysis of this compound in complex mixtures. nih.govnih.govresearchgate.net The HPLC system provides chromatographic separation, reducing matrix effects and separating the analyte from isomers, while the tandem mass spectrometer provides definitive identification and quantification. nih.gov

Electrospray ionization (ESI) is the most common ionization technique for this class of molecules, as it is a soft ionization method that typically produces intact protonated molecules [M+H]+. researchgate.net In the tandem mass spectrometer, a specific precursor ion corresponding to this compound is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). nih.gov

For absolute quantification, a stable isotope-labeled internal standard (e.g., N6-(1-Oxodecyl)-L-[¹³C₆,¹⁵N₂]lysine) is added to the sample at a known concentration. jove.com The analyte and the internal standard co-elute chromatographically but are distinguished by their mass difference in the spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved. jove.com This is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which offer very high sensitivity and specificity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

When this compound is part of a peptide or protein, tandem mass spectrometry is crucial for confirming the exact location of the decanoyl group on the lysine residue. acs.orgresearchgate.net In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. acs.org It is important to note that trypsin, a common protease that cleaves after lysine and arginine residues, may have its activity hindered at a modified lysine site, which can influence the choice of enzyme and the interpretation of results. acs.org

During MS/MS analysis, peptides are fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This fragmentation breaks the peptide backbone at predictable locations, generating a series of fragment ions (primarily b- and y-ions). nih.gov The mass-to-charge ratios of these fragment ions are measured, creating a fragmentation spectrum. By analyzing the mass difference between consecutive ions in a series, the amino acid sequence of the peptide can be deduced. mdpi.com

The presence of the decanoyl group (+155.14 Da) on a specific lysine residue will cause a corresponding mass shift in all b- and y-ions that contain that modified residue. nih.gov This allows for the unambiguous assignment of the modification to a specific site within the peptide sequence. Furthermore, acylated lysine residues can produce characteristic diagnostic or "reporter" ions in the low-mass region of the MS/MS spectrum. nih.govnih.gov For example, acetyllysine produces a prominent immonium ion at m/z 126.1. nih.gov A similar diagnostic ion, shifted by the mass of the decanoyl group, would provide additional evidence for the presence of this compound.

For large-scale, quantitative studies of protein decanoylation, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used proteomic strategy. plos.orgresearchgate.netresearchgate.net SILAC allows for the relative quantification of thousands of proteins, and their modifications, between two or more cell populations. isotope.com

In a classic SILAC experiment, one population of cells is grown in a medium containing normal ("light") essential amino acids (e.g., L-lysine), while the other population is grown in a medium where these amino acids are replaced with their heavy stable isotope counterparts (e.g., L-lysine labeled with ¹³C and ¹⁵N). plos.orgisotope.com Over several cell divisions, the heavy amino acids become fully incorporated into the proteome of the second cell population. researchgate.net Following the experimental treatment (e.g., stimulation or inhibition of a pathway), the light and heavy cell populations are combined, and proteins are extracted, digested, and analyzed by LC-MS/MS. nih.gov

Every decanoylated peptide from the "heavy" sample will appear in the mass spectrum as a pair with its "light" counterpart, separated by a specific mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that specific decanoylated protein between the two conditions. researchgate.netnih.gov This method minimizes quantitative errors from sample preparation, as the samples are combined at the very beginning of the workflow. isotope.com An adaptation of this method, known as "spike-in" SILAC, uses a fully labeled proteome from cell culture as an internal standard for quantifying proteins from tissues or organisms that cannot be metabolically labeled directly. nih.gov

Table 3: Overview of the SILAC Workflow for Quantitative Acyl-Proteomics

| Step | Description | Source |

|---|---|---|

| 1. Metabolic Labeling | Two cell populations are cultured in media containing either 'light' (normal) or 'heavy' (e.g., ¹³C₆-¹⁵N₂-Lysine) amino acids. | plos.orgisotope.com |

| 2. Experimental Treatment | One cell population is subjected to the experimental condition of interest. | nih.gov |

| 3. Sample Combination | 'Light' and 'heavy' cell lysates are mixed in a 1:1 ratio. | isotope.com |

| 4. Protein Digestion | The combined protein mixture is digested into peptides using a protease (e.g., Trypsin). | acs.org |

| 5. (Optional) Enrichment | Peptides containing the acyl-lysine modification can be enriched using specific antibodies. | acs.org |

| 6. LC-MS/MS Analysis | Peptides are separated by LC and analyzed by high-resolution MS. | researchgate.net |

| 7. Quantification | The relative abundance of a peptide is determined by the intensity ratio of the 'heavy' vs. 'light' isotopic pair. | researchgate.net |

Spectroscopic Techniques for Structural and Interactional Studies

Spectroscopic methods are indispensable for examining the conformational and structural aspects of this compound and its impact on protein architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. In the context of this compound research, NMR provides atomic-level insights into the conformational changes that occur upon acylation.

Methodologically, the application of NMR in studying lysine acylation involves the use of isotope-labeled compounds. For instance, researchers can use ¹³C-labeled acetyl-CoA to enzymatically transfer a ¹³C-enriched acetyl group to a target protein. nih.gov Subsequent detection using ¹H,¹³C-HSQC (Heteronuclear Single Quantum Coherence) NMR experiments allows for the direct monitoring of the acylation event, as the acetylated lysine will produce a distinct resonance. nih.gov This approach is particularly advantageous for studying intrinsically disordered proteins (IDPs), which are common targets for post-translational modifications like acylation, as it does not require a stable, folded protein structure for analysis. researchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to analyze the structure of acylated lysine derivatives. researchgate.net For example, the chemical shifts observed in NMR spectra can reveal the local chemical environment of the this compound side chain. Analysis of N6-acetyllysine residues in protein structures determined by NMR has revealed that a significant portion adopts energetically unfavorable or twisted amide conformations, a finding that highlights the conformational flexibility induced by acylation. nih.gov These studies underscore the importance of NMR in revealing dynamic structural features that are crucial for function but may not be apparent from static crystal structures.

The table below summarizes key NMR parameters used in the conformational analysis of acylated lysine.

| NMR Parameter | Information Gained | Methodological Application in this compound Research |

| Chemical Shift | Local electronic environment of nuclei. | Changes in chemical shifts of backbone and side-chain protons upon acylation indicate conformational changes. researchgate.net |

| Nuclear Overhauser Effect (NOE) | Proximity between protons (<5 Å). | Provides distance restraints for calculating the three-dimensional structure of the acylated protein region. |

| J-coupling Constants | Dihedral angles between adjacent atoms. | Helps to define the torsion angles of the lysine side chain and the attached acyl group. |

| Relaxation Rates (T1, T2) | Molecular motion and dynamics. | Reveals changes in the flexibility of the lysine side chain and surrounding protein regions upon acylation. |

Fourier-Transform Infrared (FTIR) and Circular Dichroism (CD) spectroscopy are complementary techniques used to assess the secondary structure of proteins. They are particularly useful for detecting changes in protein conformation resulting from modifications like the introduction of an this compound residue.

FTIR spectroscopy measures the vibrational frequencies of chemical bonds within a molecule. researchgate.net The amide I band (1600-1700 cm⁻¹) in the infrared spectrum is particularly sensitive to the protein's secondary structure. researchgate.net Different secondary structure elements, such as α-helices, β-sheets, and random coils, exhibit characteristic amide I frequencies. researchgate.netresearchgate.net Therefore, a shift in the position or shape of the amide I band upon acylation can indicate a change in the protein's secondary structure content. Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variant of the technique that is well-suited for studying protein-membrane interactions and conformational changes of proteins embedded in lipid bilayers. researchgate.netspringernature.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov The far-UV CD spectrum (190-250 nm) is characteristic of the protein's secondary structure. researchgate.net For instance, α-helical proteins typically show negative bands around 222 and 208 nm and a positive band around 193 nm, while β-sheet structures exhibit a negative band around 218 nm. Changes in the CD spectrum upon the introduction of this compound can provide quantitative information about the alteration in the secondary structure composition of the protein.

The following table outlines the application of these spectroscopic techniques in studying the structural impact of lysine acylation.

| Technique | Primary Measurement | Structural Information for this compound Research |

| FTIR Spectroscopy | Vibrational frequencies of chemical bonds. researchgate.net | Detects changes in secondary structure elements (α-helix, β-sheet) by analyzing the amide I band. researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. nih.gov | Quantifies the percentage of α-helix, β-sheet, and random coil in a protein before and after acylation. researchgate.net |

Computational and Bioinformatics Approaches

Computational and bioinformatics tools have become essential for predicting, modeling, and understanding the systemic effects of post-translational modifications, including lysine acylation.

Identifying which lysine residues in a protein are susceptible to acylation is a critical first step in understanding the functional consequences of this modification. Experimental identification of these sites can be time-consuming and labor-intensive. plos.org Computational methods offer a valuable alternative for predicting acylation sites on a proteome-wide scale. nih.govoup.com

These prediction tools often utilize machine learning algorithms, such as logistic regression and deep learning, trained on datasets of experimentally verified acylated and non-acylated lysine residues. plos.orgpeerj.com The algorithms consider various features of the protein sequence surrounding the lysine residue, including the amino acid composition, physicochemical properties of the amino acids, and the transition probabilities of adjacent amino acids. plos.org By integrating these features, predictors like LAceP and MDDeep-Ace can achieve high accuracy in identifying potential lysine acetylation sites. plos.orgpeerj.com Some advanced methods also incorporate transfer learning and protein language models to improve prediction accuracy, especially for organisms with limited experimental data. oup.comacs.org

The table below lists some computational tools and the principles they employ for predicting lysine acylation sites.

| Prediction Tool/Method | Underlying Principle | Key Features Considered | Reference |

| Clustering Analysis | Groups proteins based on sequence characteristics of acetylated lysines. | Sequence composition around the lysine residue. | nih.gov |

| LAceP | Utilizes logistic regression classifiers. | Amino acid sequence, physicochemical properties, transition probability. | plos.org |

| MDDeep-Ace | Employs a deep learning method based on multi-domain adaptation. | Integrates data from multiple species to enhance species-specific prediction. | peerj.com |

| MSTL-Kace | Based on a multistage transfer learning strategy using a BERT model. | Considers protein sequences as natural language sentences for feature extraction. | acs.org |

Molecular dynamics (MD) simulations provide a dynamic, atomic-level view of how this compound modification affects protein structure, flexibility, and interactions. researchgate.net By simulating the movements of atoms over time, MD can reveal the intricate interplay between the acyl chain and the protein, as well as with other molecules like DNA or lipid membranes. researchgate.netnih.gov

MD simulations have been used to study the effects of lysine acetylation on the conformation and dynamics of histone tails. nih.gov These simulations have shown that the neutralization of the positive charge on lysine upon acetylation can lead to the release of the histone tail from the negatively charged DNA. nih.gov Furthermore, MD simulations can unmask the significant plasticity of the loops lining the acetyl-lysine binding site in proteins and reveal multiple binding modes for the modified lysine. researchgate.net This information is crucial for understanding how acylation modulates protein-protein interactions and enzyme activity. plos.org In the context of this compound, MD simulations can model the interactions of the decanoyl chain with hydrophobic pockets on the protein surface or within lipid bilayers, providing insights into its role in membrane association and signaling. mdpi.comacs.org

Systems biology approaches aim to understand the broader impact of lysine acylation on cellular processes by analyzing the complex interaction networks in which acylated proteins participate. nih.govcreative-proteomics.com This involves integrating large-scale "omics" data, such as proteomics, genomics, and transcriptomics, with data on lysine acylation. creative-proteomics.com

Chemoproteomic platforms like CATNIP (CoA/AcetylTraNsferase Interaction Profiling) allow for the high-throughput analysis of acyl-CoA and protein interactions across the entire proteome. nih.gov By identifying which proteins bind to specific acyl-CoAs, researchers can begin to map the networks of acylation. nih.gov Subsequent network analysis can reveal how these acylation events are integrated with other post-translational modifications, such as phosphorylation and ubiquitination, to regulate complex cellular pathways. plos.orgmdpi.com For example, pathway analysis has shown that protein translational control pathways are highly enriched in both acetylation and ubiquitination proteome data. mdpi.com These systems-level analyses can uncover previously unappreciated crosstalk between different signaling pathways and provide a more holistic understanding of the functional consequences of N-acylation. plos.org

Synthetic Approaches and Biotechnological Applications of N6 1 Oxodecyl L Lysine

Chemical Synthesis Strategies for N6-(1-Oxodecyl)-L-lysine and its Analogs

The chemical synthesis of this compound and its analogs relies on established organic chemistry principles, particularly the selective acylation of the lysine (B10760008) side chain. These strategies can be broadly categorized into solid-phase and solution-phase techniques, often requiring the use of protecting groups to ensure regioselectivity.

Solution-Phase Synthesis Techniques

Solution-phase synthesis, the classical method of peptide chemistry, remains relevant for large-scale production and for syntheses that are not amenable to solid-phase techniques. This approach involves carrying out reactions in a homogeneous solution, with purification of the intermediate product after each step.

A primary challenge in the solution-phase synthesis of this compound is achieving selective acylation of the N6 (ε) amino group over the N2 (α) amino group. This can be accomplished by leveraging the different pKa values of the two amino groups or by using protecting groups.

One common method is the direct acylation using decanoyl chloride in an alkaline aqueous medium. By maintaining the pH between 9 and 10, the ε-amino group (pKa ≈ 10.5) is sufficiently deprotonated to act as a nucleophile, while the α-amino group (pKa ≈ 9.0) can be protonated and thus less reactive, allowing for preferential acylation at the N6 position.

Another widely used technique is carbodiimide-mediated coupling. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid group of decanoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the desired amino group. To achieve selectivity in solution-phase synthesis, the α-amino group of L-lysine is typically protected with a group like Boc or benzyloxycarbonyl (Z) before the coupling reaction with the activated decanoic acid. After the N6-acylation is complete, the α-amino protecting group is removed under specific conditions (e.g., acid for Boc, hydrogenation for Z).

| Parameter | Direct Acylation with Acyl Chloride | Carbodiimide-Mediated Coupling |

| Reagents | L-Lysine, Decanoyl Chloride, Base (e.g., NaOH) | Nα-protected L-Lysine, Decanoic Acid, Coupling Agent (e.g., EDC, DCC) |

| Solvent | Aqueous/Organic mixtures (e.g., Water/THF) | Organic (e.g., DMF, CH₂Cl₂) |

| Selectivity Control | pH adjustment (pH 9-10) | Use of Nα-protecting groups (e.g., Boc, Z) |

| Key Intermediate | N/A | O-acylisourea |

| Workup | Acidification to precipitate product, recrystallization | Chromatographic purification |

Recombinant Expression Systems for Enzymatic Production

Biotechnological production using recombinant enzymes offers a green and highly specific alternative to chemical synthesis. The enzymatic synthesis of this compound involves using an acyltransferase capable of catalyzing the transfer of a decanoyl group from a donor molecule to the N6-amino group of L-lysine. A key enzyme in this context is ε-lysine acylase, such as the one identified from Streptomyces mobaraensis, which has been shown to produce Nε-lauroyl-L-lysine (a C12 analog).

Engineering Microbial Hosts for Enhanced this compound Biosynthesis

The efficiency of enzymatic production of this compound is highly dependent on the availability of its precursor, L-lysine. Therefore, a primary strategy is the metabolic engineering of microbial hosts, such as Corynebacterium glutamicum and Escherichia coli, to overproduce L-lysine. These bacteria are the workhorses of industrial amino acid fermentation.

Several key strategies have been employed to create L-lysine overproducers:

Pathway Optimization : This involves enhancing the carbon flux towards L-lysine. This is achieved by amplifying the expression of key biosynthetic enzymes and eliminating or downregulating competing pathways that drain precursors like oxaloacetate and pyruvate.

Precursor and Cofactor Availability : The synthesis of one mole of L-lysine requires four moles of NADPH. Engineering the pentose (B10789219) phosphate (B84403) pathway or introducing novel enzymes for NADPH regeneration is a critical step. Furthermore, balancing the cellular ATP budget is essential for high-yield production. For instance, a recombinant C. glutamicum strain was engineered to reduce ATP consumption and increase ATP regeneration, resulting in a production of 221.3 g/L of L-lysine in fed-batch fermentation.

Overcoming Feedback Inhibition : Key enzymes in the L-lysine pathway, such as aspartokinase, are naturally regulated by feedback inhibition from L-lysine. Introducing mutated, feedback-resistant versions of these enzymes is a cornerstone of developing overproducing strains.

| Engineering Strategy | Target/Approach | Organism Example | Reported Improvement |

| Pathway Optimization | Reduce carbon flux to by-products. | C. glutamicum | Increased L |

This compound as a Building Block in Research Tools

Development of Fluorescent Probes and Chemical Reporters

While this compound is not itself a fluorescent molecule, its structure serves as a fundamental template for the creation of sophisticated fluorescent probes and chemical reporters. These tools are designed to detect and quantify the activity of enzymes that modify or remove fatty acyl groups from proteins, such as lysine deacylases. The general strategy involves incorporating a latent fluorescent or bioorthogonal group into a molecule that mimics the natural acylated substrate.

Researchers have developed chemical reporters for protein acylation by using fatty acid analogues that contain alkyne or azide (B81097) tags. nih.gov These reporters can be supplied to cells for metabolic labeling of proteins, which are subsequently detected by reacting them with fluorescent probes through bioorthogonal ligation methods. nih.govacs.org The use of alkynyl-fatty acids combined with azide-functionalized fluorophores via click chemistry has been shown to be a particularly sensitive method for detecting fatty-acylated proteins. acs.org

A key application is in studying sirtuins, a class of lysine deacylases. For example, Nε-decanoyl-L-lysine (DeK) is a known substrate for the deacylase SIRT7. nih.gov To study this enzyme's activity, a chemical reporter was synthesized based on this structure: Nε-(7-azidoheptanoyl)-L-lysine (AzHeK), which acts as a close mimic of DeK. nih.gov This reporter can be incorporated into substrates and subsequently labeled with a fluorescent dye via click chemistry, allowing for the visualization and profiling of SIRT7's deacylation activity. nih.gov

| Probe/Reporter System | Target Enzyme/Process | Principle of Operation | Research Finding |

| Nε-(7-azidoheptanoyl)-L-lysine (AzHeK) | SIRT7 Lysine Deacylase | A bioorthogonal mimic of Nε-decanoyl-L-lysine (DeK). The azide group allows for fluorescent tagging via click chemistry after enzymatic processing. nih.gov | Enables quick profiling of SIRT7-targeted lysine deacylation sites on chromatin. nih.gov |

| Alkynyl/Azido-Fatty Acids | General Protein Fatty-Acylation | Metabolic labeling of cells with fatty acid analogues containing bioorthogonal handles for subsequent fluorescent detection. acs.org | Alkynyl reporters combined with azide fluorophores provide a highly sensitive and robust method for detecting acylated proteins. acs.org |

| N-decanoyl-5-amino-2-methoxypyridine | Fatty Acid Amide Hydrolase (FAAH) | A fluorogenic substrate where the decanoyl chain is recognized and cleaved by FAAH, releasing a fluorescent amine. mdpi.com | Serves as a sensitive probe to measure FAAH activity, overcoming stability issues of probes with longer acyl chains. mdpi.com |

Use in Bio-conjugation and Click Chemistry Applications

The saturated aliphatic chain of this compound lacks the specific reactive functionalities—such as terminal alkynes or azides—required for direct participation in click chemistry reactions. issuu.comnih.gov However, the molecule serves as a critical structural model for designing derivatives that are compatible with these highly efficient and bioorthogonal ligation techniques.

The aforementioned Nε-(7-azidoheptanoyl)-L-lysine (AzHeK) is a prime example. nih.gov Designed to mimic this compound for enzyme recognition, its integrated azide group readily undergoes a copper-free click reaction with strained alkyne dyes like dibenzocyclooctyne (DBCO), enabling rapid and specific fluorescent labeling. nih.gov This strategy bridges the gap between studying natural acylation and employing powerful chemical biology tools.

Beyond click chemistry, the conjugation of fatty acids to proteins and peptides is a well-established bioconjugation strategy used to improve the therapeutic properties of biomolecules. nih.govmolecularcloud.org This process, often referred to as lipidation, can enhance a drug's plasma half-life by promoting its binding to serum albumin. nih.gov Decanoic acid (the C10 fatty acid in this compound) is among the fatty acids commonly conjugated to the side-chains of lysine residues in therapeutic peptides for this purpose. molecularcloud.org While this type of bioconjugation typically relies on standard amide bond formation (e.g., using NHS esters) rather than click chemistry, it represents a significant application for fatty acyl-lysine structures in creating more stable and effective protein therapeutics. nih.govnih.gov

| Application | Molecule/Strategy | Purpose of Conjugation | Mechanism |

| Click Chemistry Labeling | Nε-(7-azidoheptanoyl)-L-lysine (AzHeK) | Fluorescent labeling of enzyme substrates. nih.gov | The azide group on the DeK mimic reacts with a strained alkyne (DBCO) dye in a copper-free click reaction. nih.gov |

| Therapeutic Half-Life Extension | Decanoic acid conjugation to lysine | To increase the in vivo retention time of therapeutic proteins/peptides. nih.govmolecularcloud.org | The conjugated fatty acid chain binds non-covalently to serum albumin, reducing renal clearance. nih.gov |

Applications in Studying Protein-Lipid Interactions

The amphiphilic nature of this compound, with its polar amino acid head and nonpolar decanoyl tail, makes it an effective tool for investigating protein-lipid interactions. meilerlab.org These interactions are fundamental to numerous cellular processes, including membrane protein function, signal transduction, and the targeting of proteins to specific cellular compartments. nih.govunivr.it

The conjugation of fatty acids to peptides has been shown to significantly enhance their interaction with and disruption of bacterial membranes. molecularcloud.orgacs.org For instance, lysine conjugates bearing fatty acids are potent antimicrobial agents that act by disrupting the membrane integrity of bacteria like MRSA. acs.org The decanoyl chain provides the necessary hydrophobicity for the molecule to insert into and perturb the lipid bilayer.

A critical and well-studied example of a protein-lipid interaction relevant to this compound is the binding of fatty acids to Human Serum Albumin (HSA). HSA has multiple binding sites that accommodate saturated fatty acids with chain lengths of 10 to 18 carbons. nih.gov This interaction is the basis for the half-life extension of lipidated drugs. Therefore, this compound and similar molecules can be used to study the binding kinetics and structural requirements of these fatty acid binding pockets on albumin. nih.gov

Furthermore, some natural bioactive molecules utilize a decanoyl group to mediate their membrane interactions. The antibiotic daptomycin, for example, is a cyclic polypeptide that has a decanoyl chain at its N-terminus. researchgate.net Its antibiotic activity against Gram-positive bacteria is critically dependent on this lipid tail, which facilitates a calcium-dependent interaction with the cell membrane. researchgate.net Studying simpler molecules like this compound can provide insights into the contribution of the acyl chain in the function of such complex natural products.

| Interaction System | Role of the Decanoyl-Lysine Structure | Significance |

| Peptide-Bacterial Membrane Interaction | Enhances the ability of peptides to interact with and disrupt the lipid bilayer. molecularcloud.orgacs.org | Provides a basis for developing novel antimicrobial agents that target bacterial membranes. acs.org |

| Fatty Acid-Human Serum Albumin (HSA) Binding | The C10 acyl chain acts as a ligand for fatty acid binding pockets on HSA. nih.gov | This interaction is leveraged to extend the in vivo half-life of therapeutic peptides and proteins. nih.gov |

| Daptomycin-Membrane Interaction | The decanoyl chain is essential for the antibiotic's ability to bind to and disrupt bacterial cell membranes. researchgate.net | Serves as a model for understanding how lipidated natural products exert their biological activity. researchgate.net |

Future Directions and Emerging Research Avenues for N6 1 Oxodecyl L Lysine

Exploration of Unidentified Biological Functions and Pathways

While initial research has pointed towards the anti-inflammatory and antimicrobial properties of L-lysine derivatives, the full spectrum of their biological functions remains largely unexplored. Future research will likely delve into identifying novel biological roles and the signaling pathways through which N6-(1-Oxodecyl)-L-lysine exerts its effects. For instance, its impact on cellular processes like apoptosis (programmed cell death) in cancer cells warrants further investigation. Understanding how the long aliphatic chain of the molecule interacts with cell membranes could also reveal new mechanisms of action, potentially leading to applications beyond its currently known activities.

Discovery of Novel Enzymes and Regulatory Mechanisms for Lysine (B10760008) Decanoylation

The addition and removal of acyl groups from lysine residues, a process known as lysine acylation, is a critical post-translational modification that regulates protein function. While lysine acetylation is well-studied, less is known about lysine decanoylation, the specific process involving a ten-carbon acyl group like that in this compound. frontiersin.orgnih.gov

A significant hurdle in this area is the identification of the specific enzymes—lysine fatty acyl transferases—responsible for adding these longer acyl chains to proteins. nih.gov Future research will focus on discovering these novel enzymes and understanding their regulatory mechanisms. This includes investigating how these enzymes recognize specific lysine residues on target proteins and how their activity is controlled within the cell. The discovery of such enzymes would be a significant breakthrough, enabling a deeper understanding of the physiological roles of lysine fatty acylation. nih.gov

Development of Advanced Methodologies for High-Throughput Analysis

To fully understand the scope of lysine decanoylation and the function of this compound, the development of advanced, high-throughput analytical methods is crucial. Current techniques can be challenging, but new approaches are emerging. These methodologies will be essential for:

Identifying new acylated proteins: High-throughput screening will allow researchers to identify a broader range of proteins that are modified by decanoylation. stikesbcm.ac.id

Quantifying changes in acylation: These methods will enable the precise measurement of changes in lysine decanoylation levels in response to different cellular signals or in various disease states.

Facilitating inhibitor screening: Advanced assays will streamline the process of screening for and optimizing inhibitors of the enzymes involved in lysine decanoylation. stikesbcm.ac.id

Integration of this compound Research with Broader Omics Studies

The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the complex biological roles of molecules like this compound. nih.govmdpi.com By combining these large-scale datasets, researchers can gain a more holistic view of how lysine decanoylation influences cellular networks and contributes to health and disease. mdpi.comfrontiersin.org

For example, combining proteomic data identifying decanoylated proteins with transcriptomic data on gene expression can reveal how this modification affects entire biological pathways. nih.govfrontiersin.org This integrative approach has the potential to uncover novel connections between lysine decanoylation and various physiological processes and diseases, from metabolic disorders to cancer.

Design of Targeted Biochemical Modulators Based on this compound Structures

The unique structure of this compound and other acylated lysines can serve as a blueprint for designing targeted biochemical modulators. These modulators could be designed to either mimic or inhibit the effects of lysine decanoylation, offering potential therapeutic applications.

This could involve the development of:

Enzyme inhibitors: Small molecules designed to specifically block the activity of the enzymes that add or remove decanoyl groups. mdpi.com The design of such inhibitors often involves understanding the molecular interactions between the enzyme and its substrate. stikesbcm.ac.id

PROTACs (Proteolysis Targeting Chimeras): Macrocyclic PROTACs, which can induce the degradation of specific target proteins, could be designed based on the structures of acylated lysines. acs.org

Peptide-based therapeutics: Synthetic peptides incorporating this compound or similar modifications could be developed to modulate protein-protein interactions or target specific cellular pathways. ontosight.ai

The development of these targeted modulators holds significant promise for advancing our ability to treat a range of diseases by precisely controlling the processes regulated by lysine decanoylation.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing N6-(1-Oxodecyl)-L-lysine?

- Synthesis : The compound is typically synthesized by acylating the ε-amino group of L-lysine with a 1-oxodecyl group. This involves coupling reagents (e.g., DCC or EDC) under anhydrous conditions, followed by purification via reversed-phase HPLC or column chromatography .

- Characterization : Confirm structure and purity using - and -NMR to verify acyl group attachment and absence of unreacted lysine. Mass spectrometry (ESI-MS or MALDI-TOF) should confirm molecular weight (theoretical: 384.6 g/mol). Purity ≥95% is standard, validated by analytical HPLC .

Q. How should this compound be stored to maintain stability during experiments?

- Store lyophilized powder at < -20°C in airtight, light-protected containers. For aqueous solutions, aliquot into single-use volumes to avoid freeze-thaw cycles, which degrade the oxodecyl moiety. Short-term use (≤24 hr) requires storage at 4°C with inert gas (e.g., argon) to minimize oxidation .

Q. What analytical techniques are critical for validating its biological activity in vitro?